Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]- is a complex organic compound that belongs to the class of 1,2,4-triazolo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 1,2,4-triazolo[1,5-a]pyridines, including Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]-, can be achieved through a microwave-mediated, catalyst-free method. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, resulting in a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This eco-friendly method demonstrates good functional group tolerance and yields the target compound in good-to-excellent yields .
Chemical Reactions Analysis
Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has numerous applications in scientific research, particularly in medicinal chemistry. It exhibits activities such as acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These activities make it a valuable compound for the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it has applications in material sciences due to its unique structural properties .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]- involves its interaction with specific molecular targets such as RORγt, PHD-1, JAK1, and JAK2. By binding to these targets, the compound can modulate various biological pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar compounds to Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]- include other 1,2,4-triazolo[1,5-a]pyridines. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications . The unique combination of the fluorophenyl and triazolo[1,5-a]pyridine moieties in Benzonitrile, 4-[7-[[(4-fluorophenyl)methyl]amino][1,2,4]triazolo[1,5-a]pyridin-5-yl]- contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C20H14FN5 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4-[7-[(4-fluorophenyl)methylamino]-[1,2,4]triazolo[1,5-a]pyridin-5-yl]benzonitrile |
InChI |
InChI=1S/C20H14FN5/c21-17-7-3-15(4-8-17)12-23-18-9-19(26-20(10-18)24-13-25-26)16-5-1-14(11-22)2-6-16/h1-10,13,23H,12H2 |
InChI Key |
DDBNRFRBPGDKLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC3=NC=NN3C(=C2)C4=CC=C(C=C4)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.